An In-depth Technical Guide to 2-Amino-4,5-dimethylbenzene-1-sulfonamide (CAS 1042519-80-1)
An In-depth Technical Guide to 2-Amino-4,5-dimethylbenzene-1-sulfonamide (CAS 1042519-80-1)
A Technical Profile and Expert Review for Drug Discovery Professionals
Disclaimer: The following guide has been compiled to provide a comprehensive technical overview of 2-Amino-4,5-dimethylbenzene-1-sulfonamide. Due to the limited availability of published data specific to this compound (CAS 1042519-80-1), this document integrates established principles of medicinal chemistry, data from structurally analogous compounds, and general knowledge of the sulfonamide class. Information that is inferred or predicted is explicitly stated to maintain scientific integrity.
Executive Summary
2-Amino-4,5-dimethylbenzene-1-sulfonamide is an aromatic sulfonamide, a chemical class of profound importance in the history and future of medicine.[1] Since the discovery of Prontosil in the 1930s, sulfonamide-containing molecules have become a versatile scaffold in drug discovery, leading to a multitude of FDA-approved drugs for treating a wide array of diseases, including bacterial infections, cancer, and viral diseases.[1][2] This guide provides a detailed examination of the known chemical identity, predicted physicochemical properties, a plausible synthetic route, and the prospective biological significance of 2-Amino-4,5-dimethylbenzene-1-sulfonamide. By synthesizing data from related structures and foundational chemical principles, this document aims to equip researchers and drug development professionals with the critical insights needed to evaluate and potentially exploit the therapeutic promise of this compound.
Core Molecular Identity
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IUPAC Name: 2-Amino-4,5-dimethylbenzene-1-sulfonamide
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CAS Number: 1042519-80-1
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Molecular Formula: C₈H₁₂N₂O₂S
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Molecular Weight: 200.26 g/mol
Table 1: Chemical Identifiers
| Identifier | Value |
| Canonical SMILES | CC1=C(C=C(C=C1N)S(=O)(=O)N)C |
| InChI Key | Information not publicly available |
Predicted Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale & Comparative Insights |
| Melting Point (°C) | 130 - 160 | Aromatic sulfonamides are typically crystalline solids. The melting point of the related 4,5-dimethyl-1,2-phenylenediamine is 127-129°C.[5] The addition of the sulfonamide group is expected to increase this value. |
| pKa (Acidic) | 9.5 - 10.5 | The sulfonamide proton (-SO₂NH₂) is weakly acidic. The pKa of the parent benzenesulfonamide is around 10.0. The electron-donating methyl and amino groups on the ring are expected to slightly increase this value. |
| pKa (Basic) | 2.0 - 3.0 | The aromatic amino group (-NH₂) is weakly basic. Its basicity is reduced by the electron-withdrawing effect of the sulfonamide group. |
| LogP | 1.0 - 2.0 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of two methyl groups increases lipophilicity, while the amino and sulfonamide groups contribute to hydrophilicity. The predicted value suggests moderate lipophilicity, which is often favorable for drug candidates.[4] |
| Aqueous Solubility | Low to Moderate | The polarity of the amino and sulfonamide groups should confer some water solubility, but the aromatic ring and methyl groups will limit it. Solubility is expected to be pH-dependent due to the acidic and basic functional groups. |
These properties suggest that 2-Amino-4,5-dimethylbenzene-1-sulfonamide likely adheres to Lipinski's "Rule of Five," a set of guidelines used to evaluate the druglikeness of a chemical compound.[4]
Proposed Synthesis and Mechanistic Rationale
While a specific, validated synthesis for 2-Amino-4,5-dimethylbenzene-1-sulfonamide has not been published, a robust and logical synthetic pathway can be proposed based on well-established methods for preparing aromatic sulfonamides.[6][7] The most common approach involves the reaction of an appropriate sulfonyl chloride with an amine.
Proposed Synthetic Workflow
The synthesis would logically start from the commercially available 3,4-dimethylaniline.
Caption: Proposed synthetic pathway for 2-Amino-4,5-dimethylbenzene-1-sulfonamide.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Protection of the Amino Group. 3,4-dimethylaniline is reacted with acetic anhydride in the presence of a base like pyridine. This acetylation is a critical step to protect the amino group from reacting with the harsh chlorosulfonic acid in the subsequent step. The resulting N-(3,4-dimethylphenyl)acetamide can be isolated through standard workup procedures.
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Step 2: Electrophilic Aromatic Substitution (Chlorosulfonylation). The protected aniline derivative is treated with an excess of chlorosulfonic acid at low temperatures (0-5 °C), followed by warming to room temperature. The acetamido group is an ortho-, para-director, and the sulfonyl chloride group will be introduced ortho to the acetamido group due to steric hindrance from the adjacent methyl group.
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Step 3: Formation of the Sulfonamide. The resulting 4-Acetamido-1,2-dimethylbenzene-sulfonyl chloride is carefully reacted with aqueous ammonium hydroxide. The ammonia acts as a nucleophile, displacing the chloride to form the sulfonamide.
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Step 4: Deprotection of the Amino Group. The final step involves the acidic hydrolysis of the acetamide protecting group, typically by heating with aqueous hydrochloric acid, to yield the target compound, 2-Amino-4,5-dimethylbenzene-1-sulfonamide.
This multi-step synthesis is a standard and reliable method for producing substituted aromatic sulfonamides.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds.[8] Based on the structure of 2-Amino-4,5-dimethylbenzene-1-sulfonamide, the following spectral characteristics are anticipated.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Interpretation |
| ¹H NMR | * Two singlets between δ 2.1-2.4 ppm (6H total) * A broad singlet between δ 4.0-5.0 ppm (2H) * Two singlets in the aromatic region δ 6.5-7.5 ppm (2H total) * A broad singlet between δ 7.0-8.0 ppm (2H) | * Aromatic methyl protons. * Aromatic primary amine protons (-NH₂). * Aromatic C-H protons. * Sulfonamide protons (-SO₂NH₂). |
| ¹³C NMR | * Signals between δ 15-25 ppm (2C) * Signals between δ 110-150 ppm (6C) | * Methyl carbons. * Aromatic carbons. |
| FT-IR (cm⁻¹) | * 3400-3200 (two bands) * 3300-3100 * ~1620 * 1350-1300 and 1180-1160 | * N-H stretching of the primary amine. * N-H stretching of the sulfonamide. * N-H bending of the primary amine. * Asymmetric and symmetric SO₂ stretching, respectively.[9] |
Potential Biological Activity and Applications in Drug Development
The sulfonamide moiety is a well-established pharmacophore, and its presence in a molecule opens up a wide range of potential therapeutic applications.[10]
Antimicrobial Activity
The primary and most famous application of sulfonamides is as antibacterial agents.[11] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity.
Caption: Mechanism of action of sulfonamide antibacterial drugs.
Given its structural similarity to other antibacterial sulfonamides, 2-Amino-4,5-dimethylbenzene-1-sulfonamide warrants investigation for its potential antimicrobial properties.
Anticancer Activity
Numerous sulfonamide derivatives have been developed as anticancer agents.[12] They can exert their effects through various mechanisms, including:
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Carbonic Anhydrase Inhibition: Many tumors overexpress carbonic anhydrase isoforms, which are involved in regulating pH. Inhibition of these enzymes can disrupt tumor growth.
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Tubulin Polymerization Inhibition: Some sulfonamides can interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[12]
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Kinase Inhibition: The sulfonamide group can act as a hydrogen bond donor/acceptor and is found in several kinase inhibitors used in targeted cancer therapy.
The specific substitution pattern of 2-Amino-4,5-dimethylbenzene-1-sulfonamide could offer novel interactions with these targets.
Other Potential Applications
The versatility of the sulfonamide scaffold is demonstrated by its presence in drugs with a wide range of other activities, including:[13]
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Diuretics
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Antidiabetic agents
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Antiviral agents [2]
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Anti-inflammatory agents
Safety and Handling
While no specific safety data exists for 2-Amino-4,5-dimethylbenzene-1-sulfonamide, general precautions for handling aromatic sulfonamides should be strictly followed.[14]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Toxicity: The primary concern with sulfonamides is the potential for allergic reactions, commonly referred to as "sulfa allergies."[15][16] These can range from mild skin rashes to severe and life-threatening conditions. It is prudent to assume this compound may elicit such a response. Non-antibiotic sulfonamides are generally considered less likely to cause severe allergic reactions than their antibiotic counterparts.[15]
Future Research Directions
To fully elucidate the properties and potential of 2-Amino-4,5-dimethylbenzene-1-sulfonamide, the following experimental work is recommended:
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Chemical Synthesis and Characterization: Synthesize the compound using the proposed route and confirm its structure and purity using NMR, IR, mass spectrometry, and elemental analysis.
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Physicochemical Property Determination: Experimentally determine the melting point, pKa, LogP, and aqueous solubility.
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In Vitro Biological Screening: Screen the compound against a panel of bacterial and fungal strains to determine its antimicrobial spectrum. Additionally, test for activity in relevant cancer cell lines and against key enzymes like carbonic anhydrases and various kinases.
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Structural Biology: If potent activity against a specific enzyme is identified, co-crystallization studies could reveal the binding mode and provide a basis for structure-activity relationship (SAR) studies and lead optimization.
Conclusion
2-Amino-4,5-dimethylbenzene-1-sulfonamide is a compound of significant interest due to its inclusion of the versatile sulfonamide scaffold. While specific data on this molecule is sparse, this guide has provided a comprehensive technical profile based on established chemical principles and data from analogous structures. Its predicted druglike properties and the vast therapeutic precedent of the sulfonamide class make it a compelling candidate for further investigation in drug discovery programs. The proposed synthetic route is robust, and the outlined future research directions provide a clear path for unlocking its potential therapeutic value.
References
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